1,N6-Ethenoadenosine-5'-diphosphate sodium salt
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Overview
Description
1,N6-Ethenoadenosine-5’-diphosphate sodium salt is a derivative of adenosine diphosphate, where an ethene moiety is attached to the N-1 and N-6 positions of the adenine ring. This compound is known for its role as an analog of adenosine diphosphate and is used in various biochemical and physiological studies .
Mechanism of Action
Target of Action
The primary target of 1,N6-Ethenoadenosine-5’-diphosphate sodium salt, also known as trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-oxidophosphoryl] phosphate, is the pyruvate kinase system . This system plays a crucial role in the final step of glycolysis, where it catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP.
Mode of Action
1,N6-Ethenoadenosine-5’-diphosphate sodium salt is an analog of ADP . It has been derivatized with an ethene moiety attached to the N-1 and the exocyclic amine N-6 positions . This compound was found to be useful in NMR studies of ADP binding at the active site of creatine kinase . The N-1 and N-6 nitrogens of 1,N6-Ethenoadenosine-5’-diphosphate are unavailable for hydrogen bonding, which made the compound useful in identifying these H-2 proton couplings more easily .
Biochemical Pathways
The compound’s interaction with the pyruvate kinase system affects the glycolysis pathway . By acting as an ADP analog, it can influence the rate of ATP production.
Result of Action
The molecular and cellular effects of 1,N6-Ethenoadenosine-5’-diphosphate sodium salt’s action are primarily related to its role as an ADP analog. It may affect the rate of ATP production in cells, potentially influencing energy metabolism . .
Preparation Methods
The synthesis of 1,N6-Ethenoadenosine-5’-diphosphate sodium salt involves the derivatization of adenosine diphosphate with an ethene group. The reaction typically requires the use of ethylene oxide or similar reagents under controlled conditions to ensure the selective modification of the N-1 and N-6 positions. The reaction conditions often include a suitable solvent, such as dimethyl sulfoxide, and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
1,N6-Ethenoadenosine-5’-diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it back to its original adenosine diphosphate form.
Substitution: The ethene moiety can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,N6-Ethenoadenosine-5’-diphosphate sodium salt has several scientific research applications:
Chemistry: It is used as a fluorescent probe in studies involving nucleotide interactions and enzyme kinetics.
Medicine: Research involving this compound includes studies on ureteral obstruction and pulmonary diseases.
Industry: It is used in the development of diagnostic assays and as a tool in biochemical research.
Comparison with Similar Compounds
1,N6-Ethenoadenosine-5’-diphosphate sodium salt can be compared with other similar compounds, such as:
1,N6-Ethenoadenosine-5’-monophosphate: This compound has a single phosphate group and is used in studies involving 5’-nucleotidase activity.
2’-Deoxy-1,N6-ethenoadenosine-5’-O-triphosphate sodium: A fluorescent derivative used in studies of sister chromatid exchange.
The uniqueness of 1,N6-Ethenoadenosine-5’-diphosphate sodium salt lies in its dual phosphate groups and the ethene modification, which provide distinct biochemical properties and research applications .
Properties
CAS No. |
103213-52-1 |
---|---|
Molecular Formula |
C12H12N5Na3O10P2 |
Molecular Weight |
517.17 g/mol |
IUPAC Name |
trisodium;[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H15N5O10P2.3Na/c18-8-6(3-25-29(23,24)27-28(20,21)22)26-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;;/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H2,20,21,22);;;/q;3*+1/p-3 |
InChI Key |
CDPMPKTUNKCQMT-UHFFFAOYSA-K |
SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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